![molecular formula C15H16N2 B181050 4-[4-(Dimethylamino)styryl]pyridine CAS No. 889-36-1](/img/structure/B181050.png)
4-[4-(Dimethylamino)styryl]pyridine
Overview
Description
“4-[4-(Dimethylamino)styryl]pyridine” is a chemical compound with the molecular formula C15H16N2 . It is provided by Sigma-Aldrich as part of a collection of rare and unique chemicals . It is also known as a hemicyanine dye that can be used as a fluorescence probe .
Molecular Structure Analysis
The molecular weight of “this compound” is 224.30 g/mol . The linear formula of this compound is C15H16N2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point of 245-247 °C (dec.) (lit.) and a maximum wavelength (λmax) of 377 nm .Scientific Research Applications
1. Surface Plasmon Resonance Spectroscopy
4-(Dimethylamino)pyridine is used in the formation of adhesion layers for the adsorption of anionic polyelectrolytes on gold surfaces. Surface plasmon resonance spectroscopy monitors the thickness changes of these layers, demonstrating the interaction between anionic polyelectrolytes and 4-(dimethylamino)pyridine-modified gold surfaces and nanoparticles (Gandubert & Lennox, 2006).
2. Catalysis in Organic Synthesis
4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) acts as a recyclable catalyst for acylation of inert alcohols and phenols under base-free conditions. Its reaction mechanism involves the formation of N-acyl-4-(N',N'-dimethylamino)pyridine chloride, highlighting its application in organic synthesis (Liu et al., 2014).
3. Iodolactonisation Catalyst
4-(Dimethylamino)pyridine serves as an effective catalyst for iodolactonisation reactions of γ,δ-unsaturated carboxylic acids, aiding in the formation of γ-lactones and δ-lactones under neutral conditions (Meng et al., 2015).
4. Enantioselective Synthesis in Asymmetric Catalysis
Enantiomerically pure 4-(dimethylamino)-3-(1-hydroxyalkyl)pyridines are prepared using chemoenzymatic routes, with applications in enantioselective nucleophilic catalysis for stereoselective construction of quaternary centers (Busto et al., 2006).
5. Photoinduced Intramolecular Electron Transfer
4-(Dimethylamino)pyridine (DMAP) and its derivatives exhibit solvent-dependent dual fluorescence. Studies of their electronic structures and molecular geometries provide insights into the TICT state model, relevant to photochemistry (Szydłowska et al., 2003).
6. Nucleophilic Catalysis
4-(Dimethylamino)pyridine (4-DMAP) is a known catalyst for esterification and acyl transfer reactions. Its catalytic potential extends to enantioselective transformations, and the mechanism of its catalysis has been studied in detail (Spivey & Arseniyadis, 2004).
7. G-Quadruplex Binding Ligand Synthesis
4'-Aryl-2,6-bis(4-aminophenyl)pyridine, a compound with potential cancer treatment applications, is synthesized using a microfluidic platform. This approach controls chemical reactivity and selectivity in synthesizing compounds for biological applications (Smith et al., 2009).
8. Synthesis Optimization
The synthesis of 4-dimethylamino-pyridine, a high acylating catalyst, has been optimized. This process involves mild reaction conditions and cost-effective starting materials (Yin Guo-qiang, 2002).
9. Chiral Lewis Base Catalysis
"Planar-chiral" derivatives of 4-(dimethylamino)pyridine (DMAP) have been developed for diverse processes like the Staudinger synthesis of beta-lactams and kinetic resolution of amines, expanding the scope of nucleophilic catalysis (Fu, 2004).
10. Fluorescent Probe for Cell Microviscosity
Substituted 4-[4-(dimethylamino)styryl]pyridinium salt serves as a fluorescent probe for determining cell microviscosity. This application is significant in biosensing and cellular studies (Wandelt et al., 2003).
Safety and Hazards
“4-[4-(Dimethylamino)styryl]pyridine” is classified as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity - single exposure (Category 3), targeting the respiratory system . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Relevant Papers The relevant papers on “this compound” include studies on its excited-state dynamics and its fungi/bactericidal activities . Further details and insights can be obtained by reviewing these papers .
Mechanism of Action
Target of Action
It’s known that dmasp is a photobase , which means it can absorb light and undergo photochemical reactions. This property makes it useful in various applications such as fluorescence probes .
Mode of Action
DMASP’s mode of action is primarily through its photobase properties . When photoexcited, it undergoes internal twisting that forms an intermolecular charge transfer state . This process is facilitated by the presence of hexafluoroisopropanol (HFIP), which enables proton-coupled electron transfer . The excited-state dynamics of DMASP involve multiple competitive channels .
Result of Action
Upon photoexcitation, DMASP exhibits a shift in the emission maximum from 450 nm to 550 nm over 300 ps . This broadness in emission spectra signifies the presence of both intramolecular charge transfer (ICT) / twisted intramolecular charge transfer (TICT) and protonated states .
Action Environment
The action of DMASP is influenced by environmental factors such as the presence of certain solvents. For instance, the presence of HFIP facilitates the proton-coupled electron transfer process . Additionally, the fluorescence properties of DMASP can be tuned by adjusting the pH of the solution .
properties
IUPAC Name |
N,N-dimethyl-4-[(E)-2-pyridin-4-ylethenyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2/c1-17(2)15-7-5-13(6-8-15)3-4-14-9-11-16-12-10-14/h3-12H,1-2H3/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXUVTQYCRSIET-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20903504 | |
Record name | NoName_4182 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20903504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
889-36-1 | |
Record name | NSC146836 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146836 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-[4-(Dimethylamino)styryl]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the basic structure of 4-[4-(Dimethylamino)styryl]pyridine and its key spectroscopic properties?
A1: this compound (DMASP) is an organic compound with a conjugated system that gives it interesting photophysical properties. While its molecular formula and weight are not explicitly mentioned in the provided abstracts, its structure consists of a pyridine ring linked to a dimethylaniline moiety via a styryl group (a substituted ethylene). This structure leads to a strong absorption in the UV-Vis region and fluorescence emission, making it suitable for applications in optical sensing, as demonstrated by its incorporation into humidity-responsive fluorescent films. [] The specific wavelengths for absorption and emission maxima, as well as molar absorptivity, would require referencing the full research papers.
Q2: How does this compound interact with benzoyl peroxide, and what is the significance of this interaction?
A2: Research indicates that DMASP can form a complex with benzoyl peroxide, accelerating the latter's decomposition. [] This interaction is evidenced by the non-linear relationship between the decomposition rate constant and benzoyl peroxide concentration. This complex formation is attributed to the electron-donating nature of the dimethylamino group in DMASP. This finding is significant because it sheds light on the potential of DMASP and similar compounds as initiators or catalysts in polymerization reactions where benzoyl peroxide is commonly used.
Q3: Can you explain the role of this compound as a photobase and its significance in proton-coupled electron transfer (PCET) reactions?
A3: DMASP exhibits photobase properties, meaning it becomes more basic upon photoexcitation. [] Studies using transient absorption and fluorescence upconversion measurements have unveiled the excited-state dynamics of DMASP in the presence of hexafluoroisopropanol (HFIP), a solvent that facilitates PCET. The research demonstrates that photoexcited DMASP undergoes proton abstraction from HFIP, forming a protonated species within picoseconds. [] This finding underscores the importance of DMASP as a model system for investigating PCET processes, particularly those relevant to photocatalysis and energy conversion.
Q4: How does the structure of this compound influence its reactivity with 2,4,6-trinitrohalobenzenes?
A4: Research has focused on understanding the reaction mechanism between DMASP and 2,4,6-trinitrohalobenzenes, serving as a model for activated nucleophilic substitution reactions. [, ] While the specific details of the structure-activity relationship require further investigation, it is suggested that the electron-rich nature of the dimethylamino group in DMASP plays a crucial role in its nucleophilic attack on the electron-deficient 2,4,6-trinitrohalobenzene ring.
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